1-(Thiophen-3-yl)hex-1-en-3-one
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Overview
Description
1-(Thiophen-3-yl)hex-1-en-3-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)hex-1-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction between thiophene-3-carboxaldehyde and a suitable enone precursor. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)hex-1-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
1-(Thiophen-3-yl)hex-1-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The thiophene ring’s electron-rich nature allows it to participate in various biochemical reactions, enhancing its efficacy as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)hex-1-en-3-one
- 1-(Thiophen-4-yl)hex-1-en-3-one
- 1-(Furan-3-yl)hex-1-en-3-one
Uniqueness
1-(Thiophen-3-yl)hex-1-en-3-one is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct pharmacological properties and industrial applications .
Properties
CAS No. |
921206-25-9 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-thiophen-3-ylhex-1-en-3-one |
InChI |
InChI=1S/C10H12OS/c1-2-3-10(11)5-4-9-6-7-12-8-9/h4-8H,2-3H2,1H3 |
InChI Key |
QXDGNQKDVQSGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1=CSC=C1 |
Origin of Product |
United States |
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